2-((3-fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one
Description
2-((3-Fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one is a quinazolinone derivative characterized by a thioether linkage at position 2 (3-fluorobenzylthio group), a morpholino substituent at position 6, and a phenethyl group at position 3. The 3-fluorobenzylthio group enhances lipophilicity and may influence target binding via halogen interactions, while the morpholino moiety improves solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-6-morpholin-4-yl-3-(2-phenylethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c28-22-8-4-7-21(17-22)19-34-27-29-25-10-9-23(30-13-15-33-16-14-30)18-24(25)26(32)31(27)12-11-20-5-2-1-3-6-20/h1-10,17-18H,11-16,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYQDGXRUYEMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one typically involves multiple steps. One common method includes the reaction of 3-fluorobenzyl chloride with thiourea to form 3-fluorobenzylthiourea. This intermediate is then reacted with 6-morpholino-3-phenethylquinazolin-4(3H)-one under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((3-fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
2-((3-fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing other quinazoline derivatives.
Biology: Studied for its potential anti-tumor and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-((3-fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Effects on Activity
- Thioether Linkage: The 3-fluorobenzylthio group in the target compound contrasts with aliphatic (e.g., ethylthio) or other benzylthio derivatives (e.g., 4-cyanobenzylthio). Aliphatic thioethers generally exhibit stronger carbonic anhydrase inhibition (KI = 57.8–85.5 nM) compared to benzylthio derivatives (KI = 229.4–740.2 nM) . However, fluorinated benzylthio groups may enhance selectivity or membrane permeability due to fluorine’s electronegativity and lipophilicity .
- Morpholino Group: The morpholino substituent at position 6 is distinct from simpler amines or heterocycles (e.g., piperidinyl). Morpholino groups are known to improve aqueous solubility and metabolic stability, which could enhance bioavailability compared to compounds like 13g (oxetan-3-yl substituent; 21.6% yield) .
- Phenethyl vs. Other Position 3 Substituents : The phenethyl group in the target compound differs from smaller alkyl or aryl groups (e.g., methyl, cyclohexylmethyl in I-19–I-24 ). Bulkier substituents at position 3 may influence steric interactions with target enzymes, as seen in pyrimidin-4(3H)-one derivatives with cyclohexylmethyl groups .
Research Findings and SAR Trends
- Carbonic Anhydrase Inhibition: Benzylthio derivatives with electron-withdrawing groups (e.g., 4-cyano in 8) show improved activity over unsubstituted benzylthio analogues . The 3-fluorobenzylthio group in the target compound may similarly optimize enzyme interaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
